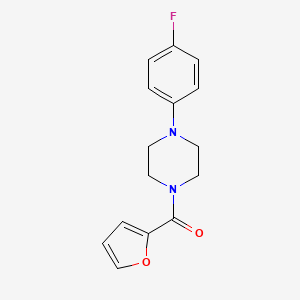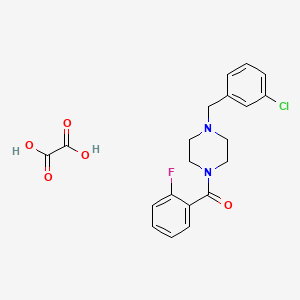![molecular formula C16H26N4O2 B5545885 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone](/img/structure/B5545885.png)
1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone, also known as P5, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. P5 is a pyrazolone derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and antipyretic effects.
科学的研究の応用
Antibacterial and Biofilm Inhibition Activities
Research on derivatives closely related to 1-butyl-4-[(3-isopropyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-2-piperazinone has demonstrated significant antibacterial efficacy and biofilm inhibition activities. Specifically, studies on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker revealed potent antibacterial and cytotoxic activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. The derivatives showed excellent inhibitory activities against MurB enzyme, a critical component in bacterial cell wall biosynthesis, indicating a potential application in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Synthesis and Structural Analysis
The synthesis and structural analysis of chemical compounds containing elements similar to this compound have been extensively explored. For instance, the crystal structures of phenylbutazone and its complex with piperazine provide insights into the molecular conformation and interactions that could influence biological activity. Such studies are fundamental for understanding how structural variations impact the efficacy and mechanism of action of potential pharmacological agents (Singh & Vijayan, 1977).
Development of Antipsychotic Agents
Piperazine derivatives have been evaluated for their potential as antipsychotic agents. Research on phthalimide and isoindolinone derivatives bridged to piperazine has shown that modifications in the linking bridge can significantly influence the antipsychotic profile, providing a pathway to developing new therapeutic agents with improved efficacy and safety profiles (Norman, Minick, & Rigdon, 1996).
Antihypertensive Properties
Studies on piperazine derivatives have also unveiled their potential in treating hypertension. The synthesis and labeling of novel antihypertensive agents highlight the continuous search for more effective and safer treatments for high blood pressure, demonstrating the broad therapeutic potential of compounds related to this compound (Hays, 1987).
作用機序
The mechanism of action of this compound would depend on its intended use. For example, many pyrazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
将来の方向性
特性
IUPAC Name |
1-butyl-4-(2-methyl-5-propan-2-ylpyrazole-3-carbonyl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O2/c1-5-6-7-19-8-9-20(11-15(19)21)16(22)14-10-13(12(2)3)17-18(14)4/h10,12H,5-9,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYXIZQOEPQKYJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCN(CC1=O)C(=O)C2=CC(=NN2C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-chlorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5545817.png)
![5-{4-[(2-methylbenzyl)oxy]phenyl}-1H-tetrazole](/img/structure/B5545827.png)

![4-amino-2-(3-nitrophenyl)-5H-chromeno[4,3-d]pyrimidin-5-one](/img/structure/B5545839.png)

![3-(ethylthio)-N-(2-furylmethylene)-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-7-amine](/img/structure/B5545847.png)

![4-{3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-piperidinyl}-7-methylthieno[3,2-d]pyrimidine](/img/structure/B5545859.png)

![6'-amino-2-methyl-3'-propyl-4,5-dihydro-2'H-spiro[furan-3,4'-pyrano[2,3-c]pyrazole]-5'-carbonitrile](/img/structure/B5545869.png)
![3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-7-methoxy-4,5-dihydronaphtho[2,1-d]isoxazole](/img/structure/B5545872.png)
![4-{[4-(dimethylamino)benzylidene]amino}-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5545881.png)
![6-(3-methoxyphenyl)-3-(3-methyl-1H-pyrazol-5-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5545895.png)